![molecular formula C10H14BrN B1268459 4-Bromo-2,6-diethylaniline CAS No. 56746-19-1](/img/structure/B1268459.png)
4-Bromo-2,6-diethylaniline
Overview
Description
4-Bromo-2,6-diethylaniline is an organic compound with the molecular formula C10H14BrN It is a derivative of aniline, where the hydrogen atoms at the 4-position and the 2,6-positions of the benzene ring are substituted with a bromine atom and ethyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-diethylaniline typically involves the bromination of 2,6-diethylaniline. The process can be carried out by dissolving 2,6-diethylaniline in a suitable solvent such as dimethylsulfoxide and cooling the solution to 0°C. An aqueous solution of hydrobromic acid is then added, and the mixture is allowed to warm to room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-diethylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products:
Substitution: Products depend on the substituent introduced, such as 4-alkyl-2,6-diethylaniline.
Oxidation: Products like 4-bromo-2,6-diethylquinone.
Reduction: Products like 4-bromo-2,6-diethylaminobenzene.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate
4-Bromo-2,6-diethylaniline serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as nucleophilic substitutions and cross-coupling reactions. The compound's unique structure allows it to act either as a nucleophile or an electrophile, depending on the reaction conditions.
Synthesis of Biphenylamines
One notable application is its use in the Suzuki–Miyaura cross-coupling reaction to synthesize biphenylamines. This method is valuable for producing para- and meta-biphenylamines, which are essential components in various organic materials .
Pharmaceutical Applications
Potential Drug Development
Due to its unique chemical properties, this compound has been investigated for potential use in drug development. Studies have shown that it exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as a lead compound for anticancer drugs. For instance, research published in the Journal of Medicinal Chemistry highlighted its effectiveness against various cancer types.
Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or cell receptors. Understanding these interactions is crucial for developing therapeutic agents based on this compound.
Agrochemical Applications
Synthesis of Pesticides and Herbicides
In the agrochemical sector, this compound is used as a precursor for synthesizing various pesticides and herbicides. Its ability to undergo further chemical modifications allows it to be tailored for specific agricultural applications.
Dyestuff Industry
Production of Dyes and Pigments
The compound is also utilized in the dyestuff industry for producing dyes and pigments. Its bromine atom and ethyl substituents contribute to the color properties of the resulting dyes, making it valuable for textile applications.
Data Table: Summary of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Organic Synthesis | Intermediate for complex organic molecules | Versatile reactivity; key role in cross-coupling |
Pharmaceuticals | Potential anticancer agent | Cytotoxic effects against cancer cell lines |
Agrochemicals | Precursor for pesticides and herbicides | Customizable for specific agricultural needs |
Dyestuff Industry | Production of dyes and pigments | Enhanced color properties |
Case Studies
- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant potential for further development into anticancer therapies.
- Synthesis Methodology : Research has demonstrated efficient methods for synthesizing this compound with high yields using bromination techniques under controlled conditions. This methodology enhances the purity and yield compared to traditional methods .
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-diethylaniline involves its interaction with specific molecular targets, depending on the context of its use. For example, in organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-2,6-dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
4-Bromo-3-methylaniline: Similar structure with a methyl group at the 3-position.
2,6-Diethylaniline: Lacks the bromine atom at the 4-position.
Uniqueness: 4-Bromo-2,6-diethylaniline is unique due to the presence of both ethyl groups and a bromine atom, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various synthetic and industrial applications.
Biological Activity
4-Bromo-2,6-diethylaniline (CAS Number: 52759-44-1) is an aromatic amine compound with significant biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
- Molecular Formula : C10H14BrN
- Molecular Weight : 200.08 g/mol
- Melting Point : 48.0°C to 52.0°C
- Solubility : Insoluble in water
- Structure : The compound features a bromine atom and two ethyl groups attached to the aniline ring, which influences its reactivity and biological interactions.
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds similar to this compound can inhibit the growth of certain bacteria and fungi. The presence of the bromine atom enhances its lipophilicity, allowing better membrane penetration.
- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability, particularly in breast cancer cells (MCF-7) and lung cancer cells (A549) .
- Antimicrobial Properties : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that it possesses moderate antibacterial activity, comparable to conventional antibiotics .
- Neurotoxicity Assessment : A neurotoxicity study assessed the effects of this compound on neuronal cells. The findings suggested that exposure led to increased oxidative stress and neuronal apoptosis, highlighting potential risks associated with its use in industrial applications .
Toxicological Profile
The toxicological data for this compound indicate:
- Acute Toxicity : LD50 values suggest moderate toxicity upon oral administration in animal models.
- Chronic Exposure Risks : Long-term exposure may lead to carcinogenic effects, as indicated by in vitro studies showing mutagenic properties.
Comparative Analysis
Property | This compound | Similar Compounds |
---|---|---|
Molecular Weight | 200.08 g/mol | Varies |
Antimicrobial Activity | Moderate | Variable |
Cytotoxicity | High | Low to High |
Solubility | Insoluble | Varies |
Properties
IUPAC Name |
4-bromo-2,6-diethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJYDMQQZUACPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346353 | |
Record name | 4-Bromo-2,6-diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56746-19-1 | |
Record name | 4-Bromo-2,6-diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,6-diethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.